5,7-Dimethoxythieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
5,7-dimethoxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-5-8(12-2)10-6-3-4-13-9(6)7/h3-5H,1-2H3 |
InChI Key |
WXYSPOHWTNEYDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1SC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Thieno 3,2 B Pyridine Core and Potential Routes to 5,7 Dimethoxythieno 3,2 B Pyridine
General Synthetic Approaches to Thieno[3,2-b]pyridine (B153574) Ring Systems
The construction of the fused thieno[3,2-b]pyridine ring system can be achieved through several established synthetic methodologies. These approaches often begin with either a substituted thiophene (B33073) or a substituted pyridine (B92270) and build the second ring through cyclization reactions.
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like thienopyridines. These reactions assemble the pyridine ring by forming two new bonds in a single cyclization step, often driven by the formation of a stable aromatic system. Two of the most prominent methods applicable to thieno[3,2-b]pyridine synthesis are the Friedländer Annulation and the Gould-Jacobs Reaction.
The Friedländer synthesis involves the reaction of a 2-amino-heterocyclic aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org In the context of thieno[3,2-b]pyridines, this translates to the condensation of a 3-amino-2-acylthiophene with a ketone or β-ketoester. The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol (B89426) or Schiff base formation, followed by cyclization and dehydration to yield the fused pyridine ring. wikipedia.orgorganic-chemistry.org
The Gould-Jacobs reaction is another powerful tool, primarily used to construct 4-hydroxyquinoline (B1666331) derivatives, which can be extended to thienopyridines. wikipedia.orgyoutube.com This reaction starts with the condensation of an amine—in this case, a 3-aminothiophene—with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME). wikipedia.orgabertay.ac.uk The initial substitution is followed by a thermally induced cyclization. wikipedia.orgabertay.ac.uk This process yields a 7-hydroxythieno[3,2-b]pyridine-6-carboxylate derivative. The hydroxy group, which exists in tautomeric equilibrium with its 7-oxo form, can be a handle for further functionalization, such as conversion to a chloro group, a crucial step for introducing methoxy (B1213986) substituents. wikipedia.orgacs.org
Table 1: Key Cyclocondensation Reactions for Thieno[3,2-b]pyridine Synthesis
| Reaction Name | Precursors | Key Reagents | Product Type | Citation(s) |
|---|---|---|---|---|
| Friedländer Annulation | 3-Amino-2-acylthiophene + Methylene-activated compound (e.g., CH₃COR) | Acid or Base catalyst | Substituted thieno[3,2-b]pyridine | wikipedia.org, organic-chemistry.org |
| Gould-Jacobs Reaction | 3-Aminothiophene + Alkoxymethylenemalonate ester | Heat, often in a high-boiling solvent like diphenyl ether | 7-Hydroxythieno[3,2-b]pyridine derivative | wikipedia.org, acs.org, abertay.ac.uk |
Intramolecular heteroannulation refers to ring-forming reactions where the reacting functionalities are present within the same molecule. This strategy is highly effective for constructing fused ring systems as it is entropically favored. For thienopyridines, this would involve a suitably functionalized thiophene derivative that can undergo an intramolecular cyclization to form the pyridine ring. An example of this principle is seen in the synthesis of the isomeric thieno[3,2-c]pyridines, where an intramolecular reductive cyclization between a nitroolefin and a nitrile group serves as the key ring-forming step. nih.gov This highlights the versatility of using strategically placed reactive groups to facilitate the annulation process.
The most common strategies for synthesizing thieno[3,2-b]pyridines involve the annulation of a pyridine ring onto a pre-formed, functionalized thiophene. The success of this approach hinges on the efficient synthesis of the thiophene precursors, particularly 3-aminothiophenes, which serve as the key building blocks for subsequent cyclocondensation reactions.
The Gewald aminothiophene synthesis is a multicomponent reaction that provides a direct and highly versatile route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base. wikipedia.orgthieme-connect.com While this reaction directly produces 2-aminothiophenes, variations and alternative starting materials can lead to the 3-aminothiophene isomers required for thieno[3,2-b]pyridine synthesis. The Gewald reaction is valued for its operational simplicity and the wide availability of starting materials. researchgate.net
The Fiesselmann thiophene synthesis offers another robust method for creating substituted thiophenes. derpharmachemica.comwikipedia.org This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters. derpharmachemica.comwikipedia.org A significant variation allows for the synthesis of 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester. wikipedia.org This makes the Fiesselmann synthesis a valuable tool for preparing the necessary thiophene precursors for pyridine annulation.
Table 2: Major Synthetic Routes to Thiophene Precursors
| Reaction Name | Precursors | Key Reagents | Product Type | Citation(s) |
|---|---|---|---|---|
| Gewald Synthesis | Carbonyl compound + Activated nitrile + Sulfur | Base (e.g., morpholine, piperidine) | 2-Aminothiophene derivative | wikipedia.org, organic-chemistry.org, thieme-connect.com |
| Fiesselmann Synthesis | Thioglycolic acid derivative + β-Ketoester or Acetylenic ester | Base | 3-Hydroxythiophene derivative | derpharmachemica.com, wikipedia.org |
| Fiesselmann (amino var.) | Thioglycolic acid derivative + β-Ketonitrile | Base | 3-Aminothiophene derivative | wikipedia.org |
Specific Synthetic Considerations for the Introduction of Dimethoxy Groups on Thieno[3,2-b]pyridine
Direct synthesis of 5,7-Dimethoxythieno[3,2-b]pyridine is not commonly reported, thus its preparation likely relies on the functionalization of a pre-formed thieno[3,2-b]pyridine core. The strategy would involve creating precursors with good leaving groups at the 5- and 7-positions, which can then be displaced by a methoxy nucleophile.
The introduction of methoxy groups at the 5- and 7-positions of the thieno[3,2-b]pyridine ring is best achieved via a nucleophilic aromatic substitution (SNAr) reaction. In the thieno[3,2-b]pyridine system, positions 5 and 7 are analogous to positions 4 and 2 of a simple pyridine ring, respectively. These positions are electron-deficient and are thus activated for nucleophilic attack, especially when a good leaving group is present. quimicaorganica.org
A plausible and efficient route to this compound would start from the known intermediate 5,7-Dichlorothieno[3,2-b]pyridine (B1315164) . This dichloro-derivative can be subjected to a double nucleophilic substitution reaction using sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). The reaction would proceed in a stepwise manner, likely yielding 7-Chloro-5-methoxythieno[3,2-b]pyridine as a mono-substitution intermediate before proceeding to the final disubstituted product under appropriate reaction conditions (e.g., elevated temperature). chemicalbook.com The existence of these chloro- and methoxy-chloro intermediates in chemical databases supports this proposed synthetic pathway. chemicalbook.comnih.gov
The successful synthesis of the target molecule is critically dependent on the availability of key precursors, namely 5,7-Dichlorothieno[3,2-b]pyridine. A logical synthetic sequence to obtain this intermediate can be proposed based on established heterocyclic chemistry.
Thiophene Formation : A suitable 3-aminothiophene-2-carboxylate ester is synthesized, for example, via a Fiesselmann reaction. wikipedia.org
Pyridine Annulation : The 3-aminothiophene undergoes a Gould-Jacobs reaction with a malonic ester derivative. wikipedia.orgabertay.ac.uk This forms the fused pyridine ring, resulting in a 5,7-dihydroxythieno[3,2-b]pyridine derivative (in its keto-enol tautomeric forms).
Chlorination : The dihydroxy intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to convert both hydroxyl groups into chloro groups, yielding the crucial 5,7-Dichlorothieno[3,2-b]pyridine precursor.
This step-by-step approach, starting from simple acyclic precursors to build the thiophene, followed by annulation of the pyridine ring and subsequent functional group manipulation, represents a versatile and logical strategy for accessing the target 5,7-dimethoxy derivative.
Table 3: Key Precursors for the Synthesis of this compound
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis | Potential Synthesis Route |
|---|---|---|---|---|
| 3-Aminothiophene-2-carboxylate | Varies | Varies | Starting material for pyridine ring formation | Fiesselmann or Gewald reaction followed by functional group conversion |
| 5,7-Dihydroxythieno[3,2-b]pyridine | N/A | C₇H₅NO₂S | Intermediate precursor to the dichloro derivative | Gould-Jacobs reaction on a 3-aminothiophene derivative |
| 5,7-Dichlorothieno[3,2-b]pyridine | 74695-44-6 | C₇H₃Cl₂NS | Key precursor for dimethoxylation | Chlorination of 5,7-dihydroxythieno[3,2-b]pyridine using POCl₃ |
| 7-Chloro-5-methoxythieno[3,2-b]pyridine | 74695-46-8 | C₈H₆ClNOS | Intermediate in the dimethoxylation step | Mono-SNAr reaction on 5,7-dichlorothieno[3,2-b]pyridine |
| This compound | N/A | C₉H₉NO₂S | Final target compound | Double SNAr reaction on 5,7-dichlorothieno[3,2-b]pyridine with NaOMe |
Functionalization and Derivatization Techniques Applicable to the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine scaffold is a versatile heterocyclic system that allows for a variety of chemical modifications. Its unique electronic structure, arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring, enables a range of functionalization strategies. These techniques are crucial for synthesizing derivatives with specific properties and for building complex molecules, including potential routes to compounds like this compound.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the thieno[3,2-b]pyridine core is a key method for introducing substituents. The regioselectivity of these reactions is governed by the electronic properties of the fused ring system.
In pyridine, the presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack compared to benzene (B151609), and substitution typically occurs at the C3 position. vaia.comquora.com This is because attack at C2 or C4 results in a destabilized carbocation intermediate where the positive charge is placed on the nitrogen atom. vaia.comquora.com In the fused thieno[3,2-b]pyridine system, the thiophene ring is generally more reactive towards electrophiles than the pyridine ring.
Studies on related thienopyridines have provided insight into this reactivity. For instance, a kinetic study of hydrogen exchange and nitration on thieno[2,3-b]pyridine (B153569) was conducted to evaluate the reactivity of different positions. rsc.orgrsc.org Research on thieno[3,2-c]pyridines showed that deuterium (B1214612) exchange happens at the 3-position on the thiophene ring. abertay.ac.uk Resonance analysis suggests that the highest electron density in the thieno[3,2-b]pyridine system is located on the thiophene ring, specifically at the C3 position, making it the most probable site for electrophilic attack. Common EAS reactions applicable to this scaffold include:
Nitration: Using reagents like fuming nitric acid in sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization.
Halogenation: Reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid can be used to install bromine atoms, which are valuable precursors for cross-coupling reactions. For example, 3-bromo-2-phenylthieno[3,2-b]pyridine (B11825556) has been prepared by bromination using Br₂ in CH₂Cl₂. researchgate.net
Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the thiophene ring, although it may require careful optimization of conditions due to the deactivating effect of the pyridine nitrogen.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the thieno[3,2-b]pyridine scaffold. rsc.org These reactions typically utilize a halogenated thienopyridine as a substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl and heteroaryl-aryl structures. researchgate.netlibretexts.org This reaction has been effectively employed to synthesize a variety of 6-(hetero)arylthieno[3,2-b]pyridines. nih.gov In a notable study, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate was coupled with various aryl or heteroaryl pinacolboranes and potassium trifluoroborates, achieving high to excellent yields (65-91%). nih.gov Similarly, several new 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines were prepared via Suzuki coupling of the corresponding 3-bromo derivative with (hetero)arylboronic acids. researchgate.net The versatility of this reaction allows for the introduction of a wide range of substituents, making it a cornerstone in the synthesis of complex thienopyridine derivatives. nih.govnih.gov
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the thieno[3,2-b]pyridine core. The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.orgyoutube.com While specific examples for this compound are not prevalent, the reaction is broadly applicable to five-membered heteroarenes, including thiophenes and their fused derivatives. mdpi.com Ruthenium-catalyzed versions of the oxidative Heck reaction have also been developed for related heterocycles, demonstrating the ongoing expansion of this methodology. nih.gov
Below is a table summarizing representative Palladium-catalyzed coupling reactions on the thieno[3,2-b]pyridine scaffold.
| Reaction Type | Thienopyridine Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Aryl/Heteroaryl Pinacolboranes | Pd(dppf)Cl₂ / K₂CO₃ | 65-91 | nih.gov |
| Suzuki-Miyaura | 3-Bromo-2-phenylthieno[3,2-b]pyridine | (Hetero)arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Moderate to Excellent | researchgate.net |
| Heck Reaction (General) | Halogenated Thienopyridine | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / Ligand / Base | Not Specified | organic-chemistry.orgmdpi.com |
Nucleophilic Substitution Reactions and Their Utility
While the electron-rich thiophene ring favors electrophilic substitution, the electron-deficient pyridine ring is susceptible to nucleophilic attack. Pyridine and its derivatives undergo nucleophilic substitution more readily than benzene, particularly when an electron-withdrawing group is present or when activated as a pyridine N-oxide. abertay.ac.ukyoutube.com
Nucleophilic substitution reactions on the thieno[3,2-b]pyridine core are most likely to occur on the pyridine moiety (positions 5 and 7). The presence of a good leaving group, such as a halogen or a triflate, at these positions is typically required. For instance, a 5-chloro or 7-chlorothieno[3,2-b]pyridine (B1354074) could react with nucleophiles like alkoxides, amines, or thiols. This strategy is highly relevant for the synthesis of this compound, which could potentially be synthesized from a 5,7-dihalothieno[3,2-b]pyridine via substitution with sodium methoxide.
The Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide, is another example of nucleophilic substitution, typically occurring at the C2 or C4 positions. youtube.com In the context of thieno[3,2-b]pyridine, this would correspond to the C7 position. The utility of these reactions lies in their ability to introduce key functional groups directly onto the pyridine ring, complementing the electrophilic substitutions that occur on the thiophene part. nih.govnih.gov
Strategies for Side Chain Elaboration and Peripheral Substituent Introduction
Beyond direct functionalization of the heterocyclic core, the elaboration of existing side chains and the introduction of peripheral substituents are critical for generating molecular diversity. These strategies allow for fine-tuning the properties of the final molecule.
Modification of Existing Substituents: Functional groups introduced onto the thieno[3,2-b]pyridine ring can be chemically transformed. For example, a nitro group introduced via electrophilic substitution can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further reactions. An ester group, such as in methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, can be hydrolyzed to a carboxylic acid or reduced to an alcohol. nih.govmdpi.com
Building from Core Functionality: A substituent can serve as an anchor for building more complex side chains. For instance, an aldehyde or ketone introduced via Friedel-Crafts acylation can undergo Wittig reactions, aldol condensations, or reductive amination.
Oxidation of Alkyl Side Chains: Alkyl groups attached to the ring, particularly at positions adjacent to the nitrogen (e.g., a methyl group at C7), can be oxidized to form ketones or carboxylic acids, providing another route to functionalization. rsc.org
Post-Coupling Modification: Substituents introduced via palladium-catalyzed coupling reactions can themselves be further functionalized. An aryl group attached at the C6 position via a Suzuki reaction can undergo its own set of electrophilic or nucleophilic substitution reactions, allowing for the synthesis of highly decorated molecules. nih.govnih.govrsc.org
These multi-step synthetic sequences, combining core functionalization with side-chain elaboration, provide a powerful platform for accessing a wide array of complex thieno[3,2-b]pyridine derivatives.
Mechanistic Investigations of Biological Activities Attributed to Thieno 3,2 B Pyridine Derivatives
Receptor Interaction Mechanisms of Thienopyridine Analogues
Thieno[3,2-b]pyridine (B153574) analogues have been identified as potent modulators of several critical receptor systems. Their mechanisms of action often involve direct antagonism or allosteric modulation, leading to significant physiological responses.
Adenosine (B11128) Diphosphate (B83284) (ADP) Receptor P2Y12 Antagonism and Platelet Activation Pathways
A primary area of investigation for thienopyridine derivatives has been their role as antiplatelet agents, specifically through the antagonism of the P2Y12 receptor. wikipedia.org The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets, plays a pivotal role in thrombosis. wikipedia.org
Upon activation by adenosine diphosphate (ADP), the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org This reduction in cAMP lessens the phosphorylation of key proteins like the vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the activation of glycoprotein (B1211001) IIb/IIIa receptors, which mediate platelet aggregation and thrombus formation. wikipedia.org
Thienopyridine derivatives, such as clopidogrel (B1663587) and prasugrel, function as antagonists to this pathway. nih.gov They are classified as prodrugs, meaning they require metabolic activation in the liver to be converted into their active form. nih.gov The active metabolite then irreversibly binds to the P2Y12 receptor. wikipedia.orgnih.gov This binding prevents ADP from activating the receptor, thereby maintaining higher levels of intracellular cAMP, inhibiting platelet activation, and preventing aggregation. wikipedia.org This mechanism is central to their clinical use in preventing thrombotic events. nih.gov
Table 1: Notable Thienopyridine P2Y12 Receptor Antagonists
| Compound | Class | Mechanism of Action | Receptor Binding |
| Ticlopidine (B1205844) | Thienopyridine | Irreversible P2Y12 Antagonist (Prodrug) | Irreversible |
| Clopidogrel | Thienopyridine | Irreversible P2Y12 Antagonist (Prodrug) | Irreversible |
| Prasugrel | Thienopyridine | Irreversible P2Y12 Antagonist (Prodrug) | Irreversible |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibition Mechanisms
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels. nih.govnih.gov This process is essential for tumor growth and metastasis, making VEGFR-2 a significant target in oncology. nih.gov The signaling pathway is initiated when Vascular Endothelial Growth Factor A (VEGF-A) binds to the extracellular domain of VEGFR-2. youtube.comyoutube.com This binding causes two receptor molecules to pair up (dimerize), which in turn activates the intracellular tyrosine kinase domain, leading to autophosphorylation. youtube.com This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that promote cell proliferation, migration, and survival, ultimately forming new blood vessels. youtube.comyoutube.com
Research has explored thieno[3,2-b]pyridine derivatives as inhibitors of this pathway. nih.gov Specifically, a series of aryl-thieno[3,2-b]pyridine-phenyl ureas were synthesized and evaluated for their ability to inhibit the VEGFR-2 kinase enzyme. The study found that compounds 108j, 108l, 108m, and 108n from the series were the most potent inhibitors of VEGFR-2. nih.gov These inhibitors are thought to compete with ATP for binding to the kinase domain, thereby preventing phosphorylation and blocking the entire downstream signaling cascade, which inhibits angiogenesis.
Table 2: Investigational Thieno[3,2-b]pyridine VEGFR-2 Inhibitors
| Compound ID | Core Structure | Activity |
| 108j | Aryl-thieno[3,2-b]pyridine-phenyl urea | Potent VEGFR-2 Inhibition |
| 108l | Aryl-thieno[3,2-b]pyridine-phenyl urea | Potent VEGFR-2 Inhibition |
| 108m | Aryl-thieno[3,2-b]pyridine-phenyl urea | Potent VEGFR-2 Inhibition |
| 108n | Aryl-thieno[3,2-b]pyridine-phenyl urea | Potent VEGFR-2 Inhibition |
Data sourced from a study by Queiroz and co-workers. nih.gov
Gamma-Aminobutyric Acid (GABA) Receptor Ligand Interactions
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. drugbank.com It exerts its effects by binding to two main classes of receptors: GABA-A and GABA-B. GABA-A receptors are ionotropic channels that, when activated, allow chloride ions to enter the neuron, causing hyperpolarization and reducing its excitability. GABA-B receptors are metabotropic G protein-coupled receptors that, upon activation, can inhibit neurotransmitter release pre-synaptically or cause a prolonged hyperpolarization post-synaptically through potassium channels. drugbank.comnih.gov
While some pyridazine-based GABA derivatives have been developed as specific GABA-A antagonists, detailed mechanistic studies on the direct interaction of thieno[3,2-b]pyridine scaffolds with GABA receptors are not as prevalent in the literature. nih.gov Research into GABA receptor ligands often focuses on compounds that can mimic the structure of GABA or allosterically modulate the receptor complex. The potential for thieno[3,2-b]pyridine derivatives to act as ligands would depend on their ability to bind to specific sites on the GABA receptor complex, either competing with GABA or modulating the receptor's response to GABA binding. However, further research is required to establish a definitive mechanism of interaction for this class of compounds.
Enzyme Inhibition Profiles Exhibited by Thienopyridine Derivatives
In addition to receptor antagonism, thienopyridine derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways, demonstrating their potential as therapeutic agents for a range of diseases, including cancer and inflammatory disorders.
Kinase Inhibitory Mechanisms and Pathways
Beyond VEGFR, thienopyridine derivatives have been investigated as inhibitors of other kinases. One such family of targets is the Pim kinases, which are a group of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3). tandfonline.com These enzymes are implicated in numerous cellular processes, including cell cycle progression, survival, and apoptosis, and their overexpression is linked to various cancers. tandfonline.com
A study focused on the synthesis of 5-bromo-thieno[2,3-b]pyridine derivatives as Pim-1 kinase inhibitors. tandfonline.comnih.gov The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. This action blocks the downstream signaling pathways that promote cell proliferation and survival. In this study, several derivatives were tested, with two compounds showing notable inhibitory activity against the Pim-1 enzyme. tandfonline.com
Table 3: Pim-1 Kinase Inhibition by Thieno[2,3-b]pyridine (B153569) Derivatives
| Compound | Description | Pim-1 Inhibition (at 50 μM) | IC50 |
| 3c | 3-chloro-4-fluorophenylamino derivative | 73% | 35.7 μM |
| 5b | 4-methoxyphenylpiperazine derivative | 85% | 12.71 μM |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. tandfonline.com
Phosphodiesterase Inhibition Mechanisms
Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov Specifically, Phosphodiesterase 4 (PDE4) is responsible for hydrolyzing cAMP in inflammatory and immune cells. By inhibiting PDE4, the intracellular levels of cAMP increase, which leads to the suppression of inflammatory responses. This makes PDE4 inhibitors a target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govdrugbank.com
Research in this area has led to the design and synthesis of thieno[3,2-d]pyrimidines, a class of compounds structurally related to thienopyridines, as selective PDE4 inhibitors. nih.gov A study identified 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine (compound 33) as having a particularly interesting profile with potent PDE4 inhibition and good cell penetration. nih.gov The mechanism involves the inhibitor molecule binding to the active site of the PDE4 enzyme, preventing it from accessing and degrading cAMP. The resulting elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and deactivates key components of the inflammatory cascade. nih.gov
Protein Tyrosine Phosphatase Inhibition Principles
A detailed search of scientific databases did not yield any studies specifically investigating the protein tyrosine phosphatase (PTP) inhibitory activity of 5,7-Dimethoxythieno[3,2-b]pyridine .
In general, protein tyrosine phosphatases are a group of enzymes that remove phosphate groups from tyrosine residues on proteins. providence.edu This action counteracts the function of protein tyrosine kinases, and the balance between these two enzyme families is crucial for cellular regulation, including signal transduction pathways that govern cell growth and differentiation. nih.gov Inhibition of specific PTPs, such as PTP1B, is being explored as a therapeutic strategy for conditions like diabetes and metabolic disorders, as it can potentiate the signaling of receptors like the insulin (B600854) receptor. providence.edunih.govnih.gov
The principles of PTP inhibition often involve molecules that can bind to the enzyme's active site, competing with the natural phosphotyrosine substrate. nih.gov For instance, studies on other classes of compounds, like Keggin compounds (phosphomolybdate and phosphotungstate), have shown them to be potent, competitive inhibitors of PTPs such as PTP-1B and SHP-1. nih.gov The crystal structure of PTP-1B in complex with a derivative of phosphomolybdate revealed that the inhibitor binds directly to the active site, coordinating with the catalytic cysteine residue. nih.gov However, no such mechanistic data is currently available for This compound .
Antiproliferative Effects on Specific Cellular Models and Apoptosis Induction Pathways (In Vitro Studies)
No specific research detailing the antiproliferative effects or apoptosis induction pathways of This compound was found in the reviewed literature. However, extensive research has been conducted on the isomeric thieno[2,3-b]pyridine scaffold, which demonstrates significant anticancer potential through various mechanisms.
Derivatives of the related thieno[2,3-b]pyridine class have been shown to potently inhibit the proliferation of various cancer cell lines. mdpi.com For example, certain analogs have demonstrated significant activity against prostate cancer cell lines (LNCaP, C42, PC3), colorectal cancer cells (HCT-116), and triple-negative breast cancer cells (MDA-MB-231). mdpi.comnih.gov
The mechanisms underlying these antiproliferative effects often involve cell cycle arrest and the induction of apoptosis (programmed cell death). Several thieno[2,3-b]pyridine compounds were found to induce a G2/M phase cell cycle arrest in prostate cancer cells. mdpi.com The induction of apoptosis is a key indicator of anticancer activity. In studies on different cancer cells, treatment with thieno[2,3-b]pyridine derivatives led to increased levels of apoptosis markers. mdpi.comnih.govekb.eg For instance, in T47D breast cancer cells, other classes of phenolic compounds have been shown to induce apoptosis through the Fas/FasL system. ekb.eg While these findings highlight the potential of the broader thienopyridine chemical space, they are not directly attributable to the 5,7-dimethoxy substituted thieno[3,2-b]pyridine isomer.
Table 1: Antiproliferative Activity of Representative Thieno[2,3-b]pyridine Derivatives on Various Cancer Cell Lines Disclaimer: The following data is for the isomeric thieno[2,3-b]pyridine scaffold and is provided for illustrative purposes, as no specific data for this compound was found.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| DJ160 | LNCaP | Prostate | <50 | mdpi.com |
| DJ160 | C42 | Prostate | <50 | mdpi.com |
| DJ160 | PC3 | Prostate | <50 | mdpi.com |
| 6c | HCT-116 | Colorectal | Not specified, but improved over parent | nih.gov |
| 8c | HCT-116 | Colorectal | Not specified, but improved over parent | nih.gov |
| 8d | MDA-MB-231 | Breast (Triple-Negative) | Not specified, but improved over parent | nih.gov |
| 4b | HepG-2 | Hepatocellular | 3120 | nih.gov |
Antimicrobial and Antifungal Activity Mechanisms (In Vitro Studies)
A review of the available scientific literature did not identify any studies specifically evaluating the antimicrobial or antifungal activity of This compound .
The pyridine (B92270) nucleus is a common feature in many compounds with therapeutic properties, including antimicrobial and antifungal activities. nih.govresearchgate.net Research into various pyridine-containing heterocyclic systems has yielded compounds with potent activity against a range of pathogens. For example, some novel thieno[2,3-b]pyridine derivatives have shown promising antimicrobial activity against several bacterial and fungal strains. nih.gov In one study, a specific derivative, compound 3c, was identified as the most potent antimicrobial agent with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL. nih.gov
Table 2: Antimicrobial Activity of a Representative Thieno[2,3-b]pyridine Derivative Disclaimer: The following data is for the isomeric thieno[2,3-b]pyridine scaffold and is provided for illustrative purposes, as no specific data for this compound was found.
| Compound | Activity | MIC Range (μg/mL) | Reference |
|---|
Structure-Activity Relationship (SAR) Studies Guiding Rational Design for Targeted Biological Mechanisms
No structure-activity relationship (SAR) studies focusing on This compound or its derivatives were found in the literature. SAR studies are fundamental for medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drugs. nih.gov
For the related thieno[2,3-b]pyridine scaffold, some SAR principles have been established. For instance, in the context of anti-proliferative activity, it has been shown that 2,3-disubstitution on a phenyl carboxamide moiety attached to the core structure leads to excellent cell growth inhibition. nih.gov Another study found that incorporating bulky, cleavable ester and carbonate groups at the C-5 position could enhance the intracellular concentration and, consequently, the anti-proliferative activity against certain cancer cell lines. nih.gov
General SAR studies on pyridine derivatives have noted that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can significantly enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to lower activity. nih.gov For a different heterocyclic system, pyrazolo[1,5-a]pyrimidines, a study on 5,7-disubstituted analogs found that while these substitutions did not substantially affect potency, they did alter physicochemical properties like lipophilicity, which is crucial for drug absorption and distribution. These general principles underscore the importance of substitution patterns, but a specific SAR for the This compound scaffold has not been established.
Computational and Theoretical Chemistry Studies Applied to Thieno 3,2 B Pyridine Systems and Their Dimethoxy Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals - HOMO/LUMO Analysis)
Quantum chemical calculations are fundamental in understanding the electronic characteristics of thieno[3,2-b]pyridine (B153574) systems. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (Eg) are crucial predictors of a molecule's chemical reactivity, stability, and electronic properties. mdpi.com
For instance, in studies of related thieno[3,2-b]thiophene (B52689) derivatives, the HOMO is often localized across the entire molecule, while the LUMO may show significant participation from substituent groups. mdpi.comdergipark.org.tr A lower HOMO-LUMO gap generally indicates a higher potential for intramolecular charge transfer and increased reactivity. mdpi.com The energies of the FMOs also determine a molecule's ability to donate or accept electrons. mdpi.com
In a study on thieno[3,2-b]thiophene derivatives, the calculated HOMO level of one compound was found to be lower than that of many oligothiophenes and pentacene, suggesting a higher oxidative stability. nih.gov The HOMO-LUMO gap can also be estimated from UV-Vis absorption spectra, where a lower gap often corresponds to a red-shifted absorption maximum, indicating more effective π-conjugation. nih.gov
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| Thieno[3,2-b]thiophene-based molecule (TTBM) | -6.01 | -2.86 | 3.15 | DFT/B3LYP/6-311G(d,p) |
| Unsubstituted Phenyl-capped thieno[3,2-b]thiophene (3) | -4.94 | - | 2.50 (optical) | B3LYP/6-31G |
| Dodecyl substituted derivative (5) | - | - | 2.80 (optical) | B3LYP/6-31G |
| Trifluoromethyl substituted derivative (6) | - | - | 2.65 (optical) | B3LYP/6-31G* |
Data compiled from studies on related thieno[3,2-b]thiophene systems to illustrate typical computational findings. dergipark.org.trnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Recognition and Binding Modes
Molecular docking and dynamics simulations are invaluable computational techniques for exploring how ligands, such as derivatives of thieno[3,2-b]pyridine, might interact with biological targets. These methods are frequently used in drug discovery to predict the binding affinity and orientation of a molecule within the active site of a protein. nih.govrsc.org
For example, molecular modeling studies on thieno[2,3-b]pyridine (B153569) analogues have suggested a good fit with a phosphoinositide specific-phospholipase C (PLC) docking scaffold, indicating that these compounds may act as inhibitors of this enzyme class. rsc.org Detailed docking studies have identified specific amino acid residues, such as His356, Glu341, Arg549, and Lys438, as being involved in hydrogen bonding with the ligand. nih.govrsc.org
In other research, docking studies on pyrimidine (B1678525) and pyridine (B92270) derivatives have been used to evaluate their potential as inhibitors of the kinesin Eg5 protein. tubitak.gov.tr The results of these simulations, including the free energy of binding and the inhibition constant (Ki), help to identify the most promising candidates for further development. tubitak.gov.tr Molecular dynamics simulations can further refine these findings by providing insights into the stability of the ligand-protein complex over time.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the synthesized structure.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts. researchgate.net While direct prediction for large, complex molecules can be computationally intensive, these methods are valuable for smaller, related structures and for understanding how different substituents influence the chemical shifts of nearby nuclei. nih.gov For instance, the preferred keto-enol tautomeric forms of some thieno(3,4-b)pyridine compounds have been determined with the help of 13C NMR spectra analysis. ntu.ac.uk
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. researchgate.net These calculations can help to assign the electronic transitions responsible for the observed absorption bands, such as π→π* transitions. dergipark.org.tr Studies on related systems have shown that the choice of functional and basis set can influence the accuracy of the predicted absorption maxima. researchgate.net For example, the absorption maximum of a thieno[3,2-b]thiophene derivative was predicted and found to be in good agreement with experimental data, with the main transition attributed to a HOMO to LUMO transition. dergipark.org.tr
Conformational Analysis and Molecular Geometry Optimization
Before other computational properties can be accurately predicted, the molecule's most stable three-dimensional structure must be determined through conformational analysis and geometry optimization. dergipark.org.tr This process involves finding the lowest energy arrangement of the atoms in the molecule.
Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for geometry optimization. dergipark.org.tr The planarity of the thieno[3,2-b]pyridine core is a significant factor in its properties. Thienopyridines are known to be highly planar molecules, which can lead to strong intermolecular π-stacking interactions and tight crystal packing. mdpi.com Computational studies can quantify this planarity and explore how different substituents might disrupt it, which can have implications for properties like solubility. mdpi.com
Theoretical Insights into Charge Transport and Optoelectronic Properties of Related Systems
The thieno[3,2-b]pyridine scaffold is not only of interest for its biological activity but also for its potential in materials science, particularly in the field of organic electronics. nih.govnih.gov Theoretical calculations provide crucial insights into the charge transport and optoelectronic properties of these and related systems.
Future Research Trajectories for 5,7 Dimethoxythieno 3,2 B Pyridine in Chemical Sciences
Innovations in Synthetic Methodologies for Enhanced Efficiency and Regioselectivity towards the 5,7-Dimethoxy Isomer
One promising avenue is the application of modern cross-coupling reactions. For instance, the late-stage functionalization of a pre-formed thieno[3,2-b]pyridine (B153574) core bearing appropriate leaving groups at the 5- and 7-positions could be a highly effective approach. Palladium- or copper-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig etherification, could be explored for the direct introduction of the methoxy (B1213986) groups. The development of selective C-H activation and functionalization methods at the 5- and 7-positions would represent a significant leap forward, minimizing the need for pre-functionalized starting materials.
Furthermore, the design of novel cyclization strategies starting from appropriately substituted thiophene (B33073) or pyridine (B92270) precursors could provide more direct access to the desired isomer. For example, investigating variations of the Friedländer annulation or related condensation reactions with 3-aminothiophene derivatives and 1,3-dicarbonyl compounds bearing methoxy groups could lead to more convergent and efficient syntheses. The table below summarizes potential innovative synthetic approaches.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage C-O Cross-Coupling | High convergency, modularity | Availability of suitable precursors, optimization of reaction conditions for specific isomer |
| Regioselective C-H Methoxylation | High atom economy, reduced synthetic steps | Achieving high regioselectivity at positions 5 and 7, catalyst development |
| Novel Cyclization Strategies | Direct access to the core structure | Synthesis of appropriately substituted starting materials, control of cyclization regiochemistry |
In-Depth Elucidation of Molecular Mechanisms in Biological Contexts through Advanced Cellular and Biochemical Research
The thieno[3,2-b]pyridine scaffold is a known pharmacophore, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects. The 5,7-dimethoxy substitution pattern is likely to impart specific biological properties. Future research should aim to thoroughly investigate the molecular mechanisms underlying the potential bioactivity of 5,7-Dimethoxythieno[3,2-b]pyridine.
Initial studies should involve broad biological screening to identify potential therapeutic areas. Based on these initial findings, more in-depth mechanistic studies can be designed. For instance, if the compound shows promise as a kinase inhibitor, detailed enzymatic assays against a panel of kinases would be necessary to determine its potency and selectivity profile. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the binding affinity and kinetics of the compound with its protein targets.
Advanced cellular and biochemical research will be crucial to understand how the compound affects cellular signaling pathways. This could involve treating cultured cells with the compound and analyzing changes in protein expression, phosphorylation status of key signaling molecules, and other cellular phenotypes. Techniques like Western blotting, mass spectrometry-based proteomics, and high-content imaging can provide valuable insights into the compound's mechanism of action at a cellular level.
Exploration of Novel Material Science Applications Beyond Current Scope, Driven by Structural Design
The electron-rich nature of the this compound core suggests its potential for applications in material science, particularly in the field of organic electronics. The fused aromatic system, combined with the electron-donating methoxy groups, could lead to interesting photophysical and electronic properties.
Future research should focus on the synthesis and characterization of this compound and its derivatives for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The intrinsic fluorescence and charge-transport properties of this compound should be systematically investigated. This would involve measuring its absorption and emission spectra, determining its fluorescence quantum yield, and evaluating its charge carrier mobility.
Structural modifications to the core scaffold, such as the introduction of additional aromatic or electron-withdrawing groups, could be used to tune the electronic energy levels (HOMO and LUMO) and solid-state packing of the molecules. This would allow for the rational design of materials with optimized properties for specific device applications. The table below outlines potential material science applications and the key properties to investigate.
| Application Area | Key Properties to Investigate | Potential Design Strategies |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, suitable energy levels, good film-forming properties | Introduction of bulky side chains to prevent aggregation-caused quenching, derivatization to tune emission color |
| Organic Photovoltaics (OPVs) | Broad absorption in the solar spectrum, efficient charge separation and transport | Co-polymerization with electron-accepting units, blending with fullerene derivatives or non-fullerene acceptors |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good environmental stability | Promotion of ordered molecular packing through planarization of the core or introduction of interacting side groups |
Synergistic Approaches Combining Computational and Experimental Research to Predict and Validate Properties of this compound
The integration of computational modeling with experimental research can significantly accelerate the discovery and optimization of new functionalities for this compound. Computational chemistry can provide valuable insights into the molecule's structure, properties, and reactivity, guiding experimental efforts and helping to interpret results.
Density functional theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. These theoretical predictions can then be compared with experimental data from techniques such as X-ray crystallography, UV-Vis spectroscopy, and cyclic voltammetry to validate the computational models.
Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes and affinities of this compound with biological targets, such as protein kinases. These in silico studies can help to prioritize compounds for synthesis and biological testing, saving time and resources. For material science applications, computational models can be used to predict the solid-state packing and charge-transport properties of new derivatives, aiding in the design of high-performance organic electronic materials.
Unexplored Derivatization and Scaffold Modification Avenues for Tailored Functionality
The this compound core offers several positions for further derivatization, allowing for the fine-tuning of its properties for specific applications. The thiophene ring, in particular, has reactive positions (positions 2 and 3) that are amenable to various chemical transformations.
Future research should explore a wide range of derivatization reactions to create a library of novel compounds based on the this compound scaffold. For example, electrophilic substitution reactions, such as halogenation, nitration, and acylation, could be used to introduce functional groups onto the thiophene ring. These functionalized derivatives could then serve as building blocks for the synthesis of more complex molecules through cross-coupling reactions.
Scaffold modification, where the core thieno[3,2-b]pyridine structure itself is altered, represents another exciting research direction. This could involve, for instance, the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule. Annulation of additional rings to the scaffold could also lead to novel polycyclic aromatic systems with unique properties. A systematic exploration of these derivatization and scaffold modification strategies will be key to unlocking the full potential of this compound in both medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
